N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide
Description
Historical Development of Tetrazole Chemistry
The foundation of tetrazole chemistry traces to 1885, when Swedish chemist J. A. Bladin first synthesized phenylcyanotetrazole through nitrous acid treatment of dicyanophenylhydrazine. This discovery unveiled a stable heterocyclic system containing four nitrogen atoms—a rarity among non-explosive organic compounds. Early 20th-century efforts focused on elucidating tautomeric behavior, with 1H- and 2H-tetrazole forms identified as dominant in solution and gas phases, respectively.
A pivotal advancement occurred in 1958, when Finnegan developed the first practical synthesis of 5-substituted tetrazoles via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions. This method, using safer reagents like ammonium chloride in dimethylformamide (DMF), replaced earlier hazardous protocols involving anhydrous hydrazoic acid. Subsequent innovations, such as microwave-assisted cycloadditions and heterogeneous catalysis with nano-TiCl₄·SiO₂, improved yields to >90% for aryl- and alkyl-substituted variants.
Significance of Cyclohexyl-Substituted Tetrazoles in Research
Cyclohexyl substitution at the tetrazole N1 position confers distinct advantages in drug design. The chair conformation of the cyclohexyl ring enhances molecular rigidity, reducing entropic penalties during target binding compared to linear alkyl chains. This substitution also modulates solubility profiles, as evidenced by logP increases of 1.2–1.8 units versus unsubstituted tetrazoles in quantitative structure-property relationship (QSPR) studies.
Recent synthetic breakthroughs, such as the copper-catalyzed coupling of cyclohexylamines with 5-chloromethyltetrazoles, enable efficient production of these derivatives at gram scales. Applications span angiotensin II receptor blockers (e.g., valsartan analogs) and kinase inhibitors targeting EGFR and VEGFR2.
Phenylpropanamide Moieties in Hybrid Molecular Design
The 3-phenylpropanamide group serves as a versatile pharmacophore, combining hydrogen-bond donor/acceptor capacity with π-π stacking potential. Structural analyses reveal that the propanamide linker adopts an extended conformation, optimally positioning the phenyl ring for hydrophobic pocket insertion in protein targets.
Key synthetic routes employ Ugi multicomponent reactions, coupling benzaldehydes, cyclohexyl isocyanides, and tetrazole-containing amines to yield hybrid structures. Comparative molecular field analysis (CoMFA) demonstrates that para-substitution on the phenyl ring enhances target affinity by 3–5 fold in serotonin receptor modulators.
Research Rationales for 1H-Tetrazol-5-yl Derivatives
1H-Tetrazol-5-yl derivatives have emerged as privileged scaffolds due to their dual role as carboxylic acid bioisosteres and conformation-restricting elements. Key rationales for their investigation include:
- Metabolic Stability : Tetrazoles resist oxidative deamination by cytochrome P450 enzymes, with in vitro half-life extensions of 4–7 hours observed versus carboxylate analogs in hepatocyte assays.
- Enhanced Permeability : The non-ionized tetrazole tautomer at physiological pH improves blood-brain barrier penetration, critical for CNS-targeted agents.
- Synthetic Versatility : 5-Methylene tetrazole derivatives undergo diverse functionalizations, including:
Table 1 : Comparative Properties of Tetrazole vs. Carboxylic Acid Bioisosteres
| Property | Tetrazole Derivative | Carboxylic Acid | Sulfonamide |
|---|---|---|---|
| pKa | 4.5–5.2 | 2.5–4.0 | 8.5–10.0 |
| logP (octanol/water) | 1.8–2.3 | 0.5–1.2 | 0.9–1.5 |
| Metabolic Stability (t₁/₂, h) | 6.7 ± 1.2 | 2.1 ± 0.8 | 4.3 ± 1.1 |
| Hydrogen Bond Capacity | 2 acceptors | 2 donors/acceptors | 2 acceptors |
Data compiled from
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c23-17(12-11-14-7-3-1-4-8-14)18-13-16-19-20-21-22(16)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBQMZMNVTDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide typically involves a multi-step process. One common method is the Ugi-azide four-component reaction, which involves the reaction of an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN3) in the presence of a catalyst such as tetradecyltrimethylammonium bromide (TTAB) in water . This method is considered environmentally friendly due to the use of water as a solvent and the mild reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The tetrazole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Tetrazole derivatives are known for their bioisosterism to carboxylic acids and amides, making them valuable in drug design and development .
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, antiviral, and antimicrobial activities, among others .
Industry: In the industrial sector, this compound is utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals. Its stability and reactivity make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of carboxylic acids and amides, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Polycyclic Aromatic Compounds (2024)
The evidence describes a series of compounds (5a–5j) sharing the core structure N-((1-cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)substituted benzenamine . These differ from the target compound in two key aspects:
Backbone : The analogs feature a benzenamine group instead of a propanamide.
Substituents : The 2-(prop-2-ynyloxy)phenyl group and variable benzenamine substituents (e.g., halogens, methyl, or nitro groups).
Table 1: Physical and Spectral Properties of Selected Analogs
| Compound ID | Substituent | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 5a | Benzenamine | 98 | 112 | 3418 (-NH), 2120 (C≡C) | 415.5 |
| 5e | 3,5-Dichloro | 89 | 189 | 3410 (-NH), 750 (C-Cl) | 478.3 |
| 5f | 4-Fluoro-2-methyl | 77 | 183 | 3415 (-NH), 1220 (C-F) | 429.4 |
| 5h | 3-Chloro-4-fluoro | 72 | 210 | 3400 (-NH), 1263 (C-F/C-Cl) | 496.8 |
Key Observations :
- Yields : Ranged from 70% to 98%, influenced by steric and electronic effects of substituents .
- Melting Points : Higher for halogenated derivatives (e.g., 5h: 210°C) due to increased molecular symmetry and intermolecular forces .
- Spectral Data : IR peaks for -NH (~3400 cm⁻¹) and substituent-specific vibrations (e.g., C-F at 1220 cm⁻¹) .
Propanamide-Containing Tetrazole Derivatives
N-ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide (CID 3070082)
- Structure : Features a tetrazole-phenyl group linked via a thioether to a propanamide chain.
- Key Differences : The thioether (C-S-C) instead of a methylene bridge and an ethylamide group.
- Properties : Molecular formula C₁₃H₁₇N₅OS; SMILES:
CCNC(=O)CCSCC1=NN=NN1C2=CC=CC=C2.
(S)-N-(4-(1H-Tetrazol-5-yl)phenyl)-2-(3-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)propanamido)-3-phenylpropanamide (Compound 23)
Functional Group Impact on Properties
- Tetrazole vs.
- Cyclohexyl vs.
- Halogen Substituents : Chloro/fluoro groups enhance thermal stability and bioactivity (e.g., 5e, 5h) but may reduce solubility .
Biological Activity
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a cyclohexyl group, a tetrazole moiety, and a phenylpropanamide framework. Its molecular formula is , with a molecular weight of approximately 284.35 g/mol. The presence of the tetrazole ring is notable for its role in modulating biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.35 g/mol |
| LogP | 2.979 |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including HepG2 liver cancer cells. The mechanism appears to involve cell cycle arrest at the S phase and disruption of mitochondrial membrane potential, leading to increased apoptosis rates.
Case Study: HepG2 Cells
A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased annexin V binding, indicative of early apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes.
Neuropharmacological Effects
Emerging research highlights potential neuropharmacological effects, particularly related to dopaminergic and serotonergic systems. Compounds with similar structures have shown promise in modulating neurotransmitter activity, suggesting that this compound may influence mood and cognitive functions.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial dynamics.
- Antimicrobial Action : It disrupts bacterial cell wall integrity, leading to cell lysis.
- Neurotransmitter Modulation : It may enhance dopaminergic signaling through interactions with receptor sites similar to known psychotropic agents.
Future Directions
Further investigation is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future research include:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Detailed exploration of molecular pathways involved in its biological activities.
- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide, and how can reaction conditions be controlled to maximize yield?
- Methodology :
- Step 1 : Formation of the tetrazole ring via cycloaddition between nitriles and sodium azide in the presence of ZnCl₂ as a catalyst .
- Step 2 : Amide bond formation between the tetrazole intermediate and 3-phenylpropanoyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions) .
- Critical Parameters : Temperature control (<50°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for azide to nitrile) to ensure >70% yield. Monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Analytical Workflow :
- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural Confirmation :
- 1H/13C NMR : Key signals include the cyclohexyl multiplet (δ 1.2–2.1 ppm) and tetrazole proton (δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ (expected m/z: 354.2) .
- X-ray Crystallography : For absolute stereochemical assignment if crystalline derivatives are obtainable .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Best Practices :
- Standardize starting materials (e.g., purity >98% for cyclohexylamine and phenylpropanoyl chloride).
- Document reaction parameters (e.g., cooling rate during exothermic steps, inert atmosphere for moisture-sensitive reactions) .
- Share raw analytical data (NMR, HPLC chromatograms) via open-access repositories to enable cross-validation .
Advanced Research Questions
Q. What mechanisms underlie the compound’s reported antiproliferative activity in cancer cells, and how can contradictory data from in vitro vs. in vivo studies be resolved?
- Experimental Design :
- In Vitro : Conduct MTT assays on breast (MCF-7) and colon (HCT-116) cancer cell lines with IC₅₀ determination. Compare apoptosis markers (e.g., caspase-3 activation) via flow cytometry .
- In Vivo : Use xenograft models to assess bioavailability and toxicity. Note discrepancies may arise from metabolic instability (e.g., cytochrome P450-mediated degradation) .
- Resolution : Modify the compound’s scaffold (e.g., introduce fluorine substituents) to enhance metabolic stability while retaining activity .
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for bioactivity?
- SAR Strategy :
- Variations : Synthesize analogs with substitutions on the cyclohexyl (e.g., methyl, fluorine) or phenylpropanamide (e.g., methoxy, nitro) groups .
- Assays : Test analogs against enzymatic targets (e.g., Factor Xa for anticoagulant activity) using kinetic assays (Km and Vmax measurements) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to biological targets like kinases or GPCRs .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets like enzymes or receptors?
- Methodology :
- Docking Simulations : Use Schrödinger Suite or GROMACS to model interactions with Factor Xa or cyclooxygenase-2 (COX-2) active sites .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD <2.0 Å indicates stable binding) .
- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
- Solutions :
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility, which are cleaved in vivo .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others observe no effect in similar models?
- Root Causes :
- Model Variability : Differences in murine strains (e.g., BALB/c vs. C57BL/6) or inflammation induction methods (LPS vs. carrageenan) .
- Dosage Regimens : Optimize dosing frequency (e.g., q.d. vs. b.i.d.) based on pharmacokinetic profiling (Cmax, t₁/₂) .
- Biomarker Selection : Validate cytokine targets (e.g., TNF-α vs. IL-10) using multiplex assays to capture broader immune responses .
Tables
Table 1 : Key Synthetic Parameters for this compound
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Tetrazole Formation | NaN₃, ZnCl₂, DMF, 80°C | 65 | 92% | |
| Amide Coupling | 3-Phenylpropanoyl chloride, Et₃N, 0°C | 78 | 95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
